Home > Products > Screening Compounds P141065 > 4-bromo-N-{2-[(2,4-dichlorobenzyl)thio]ethyl}benzenesulfonamide
4-bromo-N-{2-[(2,4-dichlorobenzyl)thio]ethyl}benzenesulfonamide -

4-bromo-N-{2-[(2,4-dichlorobenzyl)thio]ethyl}benzenesulfonamide

Catalog Number: EVT-5085363
CAS Number:
Molecular Formula: C15H14BrCl2NO2S2
Molecular Weight: 455.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    • Compound Description: Ebrotidine (N-[(E)-[[2-[[[2-[(diaminomethylene)amino]-4-thiazolyl] methyl]thio]ethyl]amino]methylene]-4-bromo-benzenesulfonamide, CAS 100981-43-9, FI-3542) is a novel H2-receptor antagonist. [, , , , , , , , , , , , , , , , , , , , , , ] It also exhibits potent gastroprotective action against ethanol damage. [] Ebrotidine is the only drug that combines acid-suppressant activity with remarkable gastroprotective and anti-H. pylori properties. []
  • Ranitidine

    • Compound Description: Ranitidine is an H2-receptor antagonist. [, , , , , , , , ]
    • Relevance: While not structurally similar to 4-bromo-N-{2-[(2,4-dichlorobenzyl)thio]ethyl}benzenesulfonamide, ranitidine serves as a relevant comparison compound in many studies investigating ebrotidine's efficacy as an H2-receptor antagonist. These studies suggest that ebrotidine might be more effective than ranitidine in treating peptic ulcers. [] This comparison highlights the importance of structural variations in drug development, even within the same therapeutic class.

    Cimetidine

    • Compound Description: Cimetidine is an H2-receptor antagonist. [, , , , , ]
    • Relevance: Similar to ranitidine, cimetidine is not structurally similar to 4-bromo-N-{2-[(2,4-dichlorobenzyl)thio]ethyl}benzenesulfonamide but is included in research as a comparator to ebrotidine's H2-receptor antagonist activity. [] Comparing the efficacy and safety of ebrotidine to established drugs like cimetidine helps to understand its potential advantages and disadvantages for treating peptic ulcers.

    Famotidine

    • Compound Description: Famotidine is an H2-receptor antagonist. []
    • Relevance: While famotidine does not share structural similarities with 4-bromo-N-{2-[(2,4-dichlorobenzyl)thio]ethyl}benzenesulfonamide, it is another H2-receptor antagonist used as a comparison compound in studies investigating ebrotidine's effects. [] The inclusion of multiple H2-receptor antagonists in these studies allows for a more comprehensive evaluation of ebrotidine's potential as a therapeutic agent for peptic ulcers.

    Ebrotidine Sulfoxide

    • Compound Description: Ebrotidine sulfoxide is a major metabolite of ebrotidine. []

    N2-[cis-4-({2-[4-bromo-2-(trifluoromethoxy)phenyl]ethyl}amino)cyclohexyl]-N4, N4-dimethylquinazoline-2,4-diamine dihydrochloride

    • Compound Description: This compound, referred to as ATC0065, is a newly synthesized melanin-concentrating hormone receptor 1 (MCHR1) antagonist. [] ATC0065 shows promising anxiolytic and antidepressant-like effects in rodent models. []

    N-(cis-4-{[4-(dimethylamino)quinazolin-2-yl]amino}cyclohexyl)-3,4-difluorobenzamide hydrochloride

    • Compound Description: This compound, referred to as ATC0175, is another newly synthesized MCHR1 antagonist. [] ATC0175 displays significant anxiolytic and antidepressant activity in rodent models. []

    Omeprazole

    • Compound Description: Omeprazole is a proton pump inhibitor. [, ]
    • Relevance: Though structurally dissimilar to 4-bromo-N-{2-[(2,4-dichlorobenzyl)thio]ethyl}benzenesulfonamide, omeprazole is often compared to ebrotidine in studies evaluating their effects on gastrin levels. [] These studies highlight the differences in the pharmacodynamic profiles of H2-receptor antagonists like ebrotidine and proton pump inhibitors like omeprazole. Understanding these differences is crucial for selecting the most appropriate treatment strategy for patients with gastric acid-related disorders.
    • Compound Description: These compounds were synthesized as potential new drugs with synergistic activities in infectious diseases. []
    • Relevance: While not directly mentioned in the context of ebrotidine, the paper discussing benzylidene imidazolidine derivatives highlights a broader research interest in exploring the therapeutic potential of various heterocyclic compounds. [] This research direction emphasizes the importance of exploring diverse chemical structures to discover novel drug candidates, which could lead to the identification of new therapeutic applications for 4-bromo-N-{2-[(2,4-dichlorobenzyl)thio]ethyl}benzenesulfonamide or its analogs.
  • Acridinylidene Thiazolidine Derivatives

    • Compound Description: Similar to benzylidene imidazolidine derivatives, these compounds were synthesized as potential new drugs with synergistic activities in infectious diseases. []
    • Relevance: The inclusion of acridinylidene thiazolidine derivatives in the same study as benzylidene imidazolidines further underscores the significance of investigating diverse heterocyclic structures for drug discovery. [] This approach to exploring chemical space could provide insights into the structure-activity relationships of 4-bromo-N-{2-[(2,4-dichlorobenzyl)thio]ethyl}benzenesulfonamide and guide the development of analogs with improved potency, selectivity, or pharmacokinetic properties.

Properties

Product Name

4-bromo-N-{2-[(2,4-dichlorobenzyl)thio]ethyl}benzenesulfonamide

IUPAC Name

4-bromo-N-[2-[(2,4-dichlorophenyl)methylsulfanyl]ethyl]benzenesulfonamide

Molecular Formula

C15H14BrCl2NO2S2

Molecular Weight

455.2 g/mol

InChI

InChI=1S/C15H14BrCl2NO2S2/c16-12-2-5-14(6-3-12)23(20,21)19-7-8-22-10-11-1-4-13(17)9-15(11)18/h1-6,9,19H,7-8,10H2

InChI Key

ZAJHWPSDNWQVID-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1S(=O)(=O)NCCSCC2=C(C=C(C=C2)Cl)Cl)Br

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NCCSCC2=C(C=C(C=C2)Cl)Cl)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.